2,5-dihydro-1H-pyrrole-3-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC13791771
Molecular Formula: C5H8ClNO2
Molecular Weight: 149.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8ClNO2 |
|---|---|
| Molecular Weight | 149.57 g/mol |
| IUPAC Name | 2,5-dihydro-1H-pyrrole-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H7NO2.ClH/c7-5(8)4-1-2-6-3-4;/h1,6H,2-3H2,(H,7,8);1H |
| Standard InChI Key | XTZZUWPXVCIZHU-UHFFFAOYSA-N |
| SMILES | C1C=C(CN1)C(=O)O.Cl |
| Canonical SMILES | C1C=C(CN1)C(=O)O.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a partially unsaturated pyrrole ring (2,5-dihydro-1H-pyrrole) with a carboxylic acid substituent at the third carbon and a hydrochloride counterion. The pyrrole ring’s dihydro configuration introduces one double bond, reducing aromaticity compared to fully conjugated pyrroles. The hydrochloride salt formation occurs via protonation of the pyrrole’s nitrogen, improving aqueous solubility—a critical feature for biological applications.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 149.57 g/mol |
| IUPAC Name | 2,5-Dihydro-1H-pyrrole-3-carboxylic acid; hydrochloride |
| SMILES | |
| Solubility | Soluble in polar solvents (e.g., water, DMSO) |
| Hazard Statements | H315 (skin irritation), H319 (eye irritation) |
The compound’s solubility in water and dimethyl sulfoxide (DMSO) facilitates its use in reaction mixtures and biological assays . Its values—approximately 4.2 for the carboxylic acid and 1.5 for the protonated amine—dictate ionization states under physiological conditions .
Synthesis and Preparation
Cyclization and Functionalization
Synthesis typically begins with α-amino acid precursors, such as proline derivatives, undergoing cyclization to form the pyrrole ring. A common route involves:
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Ring Closure: Reacting γ-keto acids with ammonia or amines under acidic conditions to form the dihydropyrrole core.
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Carboxylic Acid Introduction: Oxidative functionalization at the third position using agents like potassium permanganate or ozonolysis.
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Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization or chromatography .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | γ-Keto acid, , 100°C | Ring formation via cyclization |
| 2 | , , 50°C | Oxidation to introduce -COOH |
| 3 | HCl (g), ethanol, 0°C | Salt precipitation and purification |
Optimizing reaction conditions (e.g., temperature, stoichiometry) is crucial to achieving yields exceeding 70%. Advanced techniques like microwave-assisted synthesis may reduce reaction times.
Applications in Pharmaceutical and Organic Chemistry
Drug Intermediate
The compound’s heterocyclic core mimics bioactive motifs found in alkaloids and protease inhibitors. It serves as a precursor for:
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Antiviral Agents: Modified pyrroles inhibit viral polymerases by competing with nucleotide substrates.
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Anticancer Scaffolds: Functionalization at the carboxylic acid position enables conjugation with targeting moieties (e.g., folate receptors).
Peptide Mimetics
Incorporating 2,5-dihydro-1H-pyrrole-3-carboxylic acid into peptides enhances rigidity and metabolic stability. For example, replacing proline in collagenase inhibitors improves binding affinity .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: NMR (400 MHz, DO): δ 3.12 (t, 2H, CH), 4.05 (m, 1H, CH), 6.45 (d, 1H, CH=CH).
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Mass Spectrometry: ESI-MS m/z 113.05 [M-Cl] confirms molecular weight.
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X-ray Crystallography: Resolves the planar pyrrole ring and hydrogen-bonding network between Cl and -COOH groups.
Comparative Analysis with Structural Analogues
2,5-Dihydro-1H-pyrrole-2-carboxylic Acid
This positional isomer lacks biological activity due to steric hindrance at the second carbon, limiting its utility in drug design . Conversely, the 3-carboxylic acid derivative’s spatial arrangement favors enzyme active-site interactions.
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